Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18639021
InChI: InChI=1S/C14H25NO4/c1-5-18-12(16)9-8-11-7-6-10-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3
SMILES:
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol

Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18639021

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
IUPAC Name tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H25NO4/c1-5-18-12(16)9-8-11-7-6-10-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3
Standard InChI Key SKUKFAYPHRIZHE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC1CCCN1C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound has the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol . Its IUPAC name is tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate, reflecting the presence of a pyrrolidine ring substituted at the 2-position with a 3-ethoxy-3-oxopropyl group and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position.

Key Structural Features:

  • Pyrrolidine backbone: A five-membered saturated heterocycle with one nitrogen atom.

  • Boc group: Provides steric protection and modulates reactivity during synthetic processes.

  • Ethyl ester functionality: Enhances solubility and participates in further chemical transformations.

PropertyValueSource
Molecular FormulaC₁₄H₂₅NO₄
Molecular Weight271.35 g/mol
IUPAC Nametert-Butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate
CAS Number1190441-64-5

Synthesis and Preparation

Synthetic Routes

The synthesis of this compound typically involves N-heterocyclization strategies. A notable method, described in a Princeton University protocol, employs a dual catalytic system:

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) for radical generation.

  • Nickel catalyst (e.g., NiCl₂·glyme) for cross-coupling .

Example Procedure :

  • Reactants: Boc-protected proline (Boc-Pro-OH), ethyl 4-bromobutyrate.

  • Conditions: MeCN solvent, K₂CO₃ base, H₂O additive, 20–24 h reaction time.

  • Yield: ~64% after flash chromatography.

Industrial Production

Industrial-scale synthesis optimizes cost and efficiency using continuous flow reactors. Key steps include:

  • Protection: Boc-group introduction via di-tert-butyl dicarbonate.

  • Alkylation: Ethyl ester formation under acidic conditions.

Table 2: Representative Synthesis Conditions

StepReagents/CatalystsConditionsYield
CyclizationIr/Ni dual catalystMeCN, 25°C, 24 h64%
EsterificationEthanol, H₂SO₄Reflux, 6 h85%

Chemical Reactivity and Applications

Key Reactions

  • Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl/MeOH) to yield a free amine .

  • Ester Hydrolysis: Basic hydrolysis (NaOH/H₂O) converts the ethyl ester to a carboxylic acid.

  • Nucleophilic Substitution: The pyrrolidine nitrogen participates in alkylation or acylation reactions .

Applications in Medicinal Chemistry

  • Chiral Building Block: Used in asymmetric synthesis of bioactive molecules, including protease inhibitors .

  • Intermediate for Drug Candidates: Featured in the synthesis of kinase degraders and antibody-drug conjugates (ADCs) .

Comparison with Analogous Compounds

Structural Analogues

  • tert-Butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate: Differs in stereochemistry at the 3-position; impacts enantioselectivity in catalysis .

  • Ethyl 1-Boc-pyrrolidine-3-acetate: Lacks the propane linker, reducing conformational flexibility .

Table 3: Comparative Analysis of Pyrrolidine Derivatives

CompoundMolecular WeightKey FeatureApplication
Target Compound271.353-Ethoxy-3-oxopropyl side chainDrug intermediate
tert-Butyl 3-iodoazetidine-1-carboxylate297.15Iodo substituentCross-coupling reagent
1-Boc-3-(cyanomethyl)piperidine224.29Cyano groupNitrile-based ligands

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